molecular formula C15H15NO3 B2615648 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol CAS No. 57322-37-9

2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol

Cat. No.: B2615648
CAS No.: 57322-37-9
M. Wt: 257.289
InChI Key: RJHJXOCNQSPYKF-MHWRWJLKSA-N
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Preparation Methods

The synthesis of 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The reaction mixture is stirred at room temperature for one hour, resulting in the formation of an orange precipitate. This precipitate is then filtered and washed with methanol to yield the pure imine . The reaction conditions are relatively mild, making this method suitable for laboratory-scale synthesis.

Chemical Reactions Analysis

2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol involves its interaction with molecular targets such as estrogen receptors. It binds to these receptors, potentially modulating their activity and influencing various biological pathways . This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2-methoxy-6-[(3-methoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-13-7-4-6-12(9-13)16-10-11-5-3-8-14(19-2)15(11)17/h3-10,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHJXOCNQSPYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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